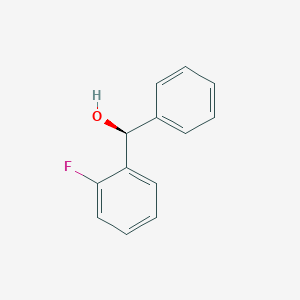

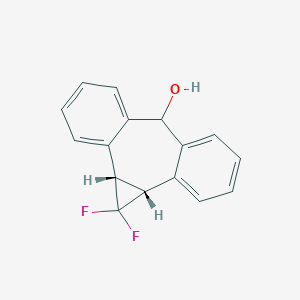

1,1-Difluorocyclopropane Dibenzosuberol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Difluorocyclopropane dibenzosuberol, also known as 1,1-DFCPD, is a fluorinated cyclopropane derivative of dibenzosuberol (DBS). It is a colorless, odorless, and non-flammable liquid with a boiling point of 80°C (176°F). It is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. It has been found to have a number of biochemical and physiological effects, and is widely used in laboratory experiments.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

1,1-Difluorocyclopropane Dibenzosuberol and its derivatives play a significant role in the field of organofluorine chemistry. The introduction of fluorine atoms into the cyclopropane ring alters the molecule's structure and reactivity due to fluorine's high electronegativity and small size. This modification increases the CF bond polarity, potentially enhancing the biological activity, bioavailability, and potency of biologically active molecules. Difluorocyclopropanes, including 1,1-difluorocyclopropane, are synthetically valuable substrates for various chemical reactions such as thermal rearrangements, bimolecular reactions, and radical chemistry. They are also used in trapping 1,3-diradicals formed during mechanochemical activation of certain backbones like polybutadiene (Wang et al., 2011), (Ni & Hu, 2014), (Wang et al., 2011).

Biological Studies

While direct studies on 1,1-Difluorocyclopropane Dibenzosuberol's biological applications are limited, the molecule's structural components, particularly difluorocyclopropanes, are noted for their potential in enhancing biological activities. This characteristic could imply a range of pharmaceutical and biological applications, though specific research on 1,1-Difluorocyclopropane Dibenzosuberol is still emerging. The difluoromethylene group in these compounds is also considered a bioisostere for an oxygen atom in biological studies, suggesting potential relevance in medicinal chemistry (Wang et al., 2011).

Material Science and Polymer Applications

1,1-Difluorocyclopropane Dibenzosuberol derivatives, particularly those involving dibenzosuberane, have found applications in material science. For instance, dibenzosuberane-substituted fullerene derivatives have been synthesized for use as acceptor materials in polymer solar cells (PSCs). The shift in fullerene energy levels induced by dibenzosuberane substitution has been investigated, showing potential in optimizing organic light-emitting diodes (OLEDs) and PSCs. These derivatives exhibit good solubility in common organic solvents and have been characterized for their structural and optical properties, indicating their suitability in these applications (Yang et al., 2013).

Propiedades

IUPAC Name |

(2S,4R)-3,3-difluorotetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O/c17-16(18)13-9-5-1-3-7-11(9)15(19)12-8-4-2-6-10(12)14(13)16/h1-8,13-15,19H/t13-,14+,15? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQYFHVXFOMLGI-YIONKMFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(C3=CC=CC=C3[C@@H]4[C@H](C2=C1)C4(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluorocyclopropane Dibenzosuberol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)

![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)